Heparin disaccharide I-S (tetrasodium)

Description

BenchChem offers high-quality Heparin disaccharide I-S (tetrasodium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Heparin disaccharide I-S (tetrasodium) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

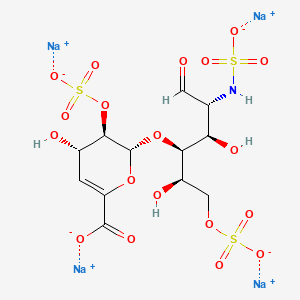

Molecular Formula |

C12H15NNa4O19S3 |

|---|---|

Molecular Weight |

665.4 g/mol |

IUPAC Name |

tetrasodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-2,4-dihydroxy-6-oxo-5-(sulfonatoamino)-1-sulfonatooxyhexan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate |

InChI |

InChI=1S/C12H19NO19S3.4Na/c14-2-4(13-33(20,21)22)8(17)9(6(16)3-29-34(23,24)25)31-12-10(32-35(26,27)28)5(15)1-7(30-12)11(18)19;;;;/h1-2,4-6,8-10,12-13,15-17H,3H2,(H,18,19)(H,20,21,22)(H,23,24,25)(H,26,27,28);;;;/q;4*+1/p-4/t4-,5-,6+,8+,9+,10+,12-;;;;/m0..../s1 |

InChI Key |

QMPSOVMLWFPZFU-JQAHJBPGSA-J |

Isomeric SMILES |

C1=C(O[C@H]([C@@H]([C@H]1O)OS(=O)(=O)[O-])O[C@H]([C@@H](COS(=O)(=O)[O-])O)[C@@H]([C@H](C=O)NS(=O)(=O)[O-])O)C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Canonical SMILES |

C1=C(OC(C(C1O)OS(=O)(=O)[O-])OC(C(COS(=O)(=O)[O-])O)C(C(C=O)NS(=O)(=O)[O-])O)C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Contextualization of Heparin Disaccharide I S Within Glycosaminoglycan Biocatalysis and Structural Biology

Heparan Sulfate (B86663) as a Complex Glycosaminoglycan: A Foundation for Disaccharide Analysis

Heparan sulfate (HS) is a linear polysaccharide belonging to the glycosaminoglycan (GAG) family, found on the surfaces of virtually all animal cells and within the extracellular matrix (ECM). nih.govwikipedia.org These chains are covalently attached to core proteins to form heparan sulfate proteoglycans (HSPGs). mdpi.com The fundamental structure of HS consists of repeating disaccharide units of a uronic acid (either D-glucuronic acid (GlcA) or its C-5 epimer, L-iduronic acid (IdoA)) linked to D-glucosamine (GlcN). researchgate.netnih.gov

What makes HS exceptionally complex is the extensive series of modifications that occur during its biosynthesis in the Golgi apparatus. mdpi.comjci.org These modifications include:

N-substitution: The glucosamine (B1671600) unit can be either N-acetylated (GlcNAc) or N-sulfated (GlcNS). jci.org

O-sulfation: Sulfate groups can be added at various positions, most commonly at the C-2 of the uronic acid and the C-6 and C-3 of the glucosamine. nih.govjci.org

Epimerization: Glucuronic acid can be converted to iduronic acid. jci.orgwikipedia.org

This variability in sulfation and epimerization creates immense structural diversity, generating unique binding sites for a vast number of proteins, often referred to as the "HS interactome". researchgate.netnih.gov These interactions regulate critical biological activities, including cell signaling, development, angiogenesis, blood coagulation, and inflammation. wikipedia.orgnih.gov

The Heparan Sulfate Glycocalyx and Its Disaccharide Constituents in Research Models

The cell surface is coated with a carbohydrate-rich layer known as the glycocalyx, in which heparan sulfate proteoglycans are a major component. nih.govfrontiersin.org The endothelial glycocalyx, lining the inner surface of blood vessels, and the epithelial glycocalyx are critical for maintaining vascular and tissue barrier function, regulating cell adhesion, and modulating inflammatory responses. nih.govfrontiersin.orgyoutube.com

During pathological conditions such as sepsis, inflammation, and acute lung injury, the glycocalyx is often damaged and shed from the cell surface. nih.govyoutube.comnih.gov This shedding releases HS fragments into circulation, which can be analyzed to understand disease progression. nih.govresearchgate.net Research models for these conditions frequently involve the analysis of HS disaccharides to probe the mechanisms of glycocalyx degradation and its consequences.

For instance, studies on experimental glomerulonephritis have shown that the administration of glycocalyx constituents can reduce the influx of leukocytes and improve clinical outcomes. frontiersin.org In models of sepsis, a correlation has been observed between elevated plasma levels of heparan sulfate and biomarkers of endothelial injury, suggesting that HS cleavage is an early event in the inflammatory cascade. nih.govnih.gov The analysis of specific disaccharide profiles in these models helps to identify changes in HS structure associated with disease and to investigate how these changes impact cellular signaling and immune cell recruitment. researchgate.netbiorxiv.org Enzymatic degradation of the glycocalyx in vitro using heparinases allows researchers to mimic inflammatory damage and study the direct effects of HS loss on cell behavior, such as monocyte migration. biorxiv.org

Academic Significance of Specific Glycan Motifs, such as Heparin Disaccharide I-S, in Fundamental Biological Systems

Specific structural motifs within heparan sulfate chains are responsible for their precise biological functions. nih.govresearchgate.net The trisulfated disaccharide, Heparin Disaccharide I-S (systematic name: ΔUA,2S-GlcNS,6S), is one of the most predominant disaccharides produced from the enzymatic digestion of heparin and highly sulfated regions of heparan sulfate by heparinases I and II. medchemexpress.com Its defined structure makes it an indispensable tool in academic research.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C12H15NNa4O19S3 | nih.gov |

| Molecular Weight | 665.4 g/mol | nih.govcymitquimica.com |

| Appearance | White Powder | cymitquimica.com |

| Synonyms | ΔUA2S-GlcNS6S; alpha-DeltaUA-2S-[1->4]-GlcNS-6S | nih.gov |

The primary academic significance of Heparin Disaccharide I-S lies in its use as a reference standard. In analytical chemistry, it is crucial for the development and validation of methods for heparin and heparan sulfate characterization. Using techniques like ion-pairing reversed-phase HPLC coupled with mass spectrometry (IPRP-HPLC-MS), researchers can separate and quantify the various disaccharides from a biological sample. nih.govacs.org Heparin Disaccharide I-S serves as a known calibrant in these complex mixtures, allowing for the accurate determination of disaccharide composition in different tissues or disease states. nih.govnih.gov

| Application Area | Specific Use | Reference |

|---|---|---|

| Analytical Chemistry | Reference standard for HPLC and Mass Spectrometry analysis of heparin/heparan sulfate. | nih.gov |

| Enzyme Specificity Studies | Substrate for studying the activity and specificity of heparin-degrading enzymes (heparanases, sulfatases). | nih.govoup.com |

| Structural Biology | Building block for the chemoenzymatic synthesis of defined oligosaccharides to study protein-GAG interactions. | nih.govnih.gov |

| Biophysical Studies | Used in studies like NMR to investigate interactions with peptides and proteins at the molecular level. | nih.gov |

Furthermore, the specific sulfation pattern of Heparin Disaccharide I-S—with sulfates at the N-position and C-6 of glucosamine and the C-2 of iduronic acid—represents a key recognition motif for many heparin-binding proteins. wikipedia.orgrsc.org The presence and arrangement of these sulfate groups are critical for mediating interactions with growth factors, chemokines, and enzymes. nih.govnih.gov By using enzymatically prepared disaccharides like I-S as building blocks, researchers can synthesize defined oligosaccharides. nih.gov These synthetic molecules are then used to probe the structural requirements for specific biological activities, such as the binding of antithrombin or the activation of fibroblast growth factors, providing fundamental insights into the structure-function relationships of glycosaminoglycans. nih.govnih.gov

Advanced Methodologies for Structural Elucidation and Conformational Analysis of Heparin Disaccharide I S

High-Resolution Spectroscopic Techniques for Glycan Conformation

Spectroscopic methods are indispensable for determining the covalent structure and preferred solution conformation of heparin-derived oligosaccharides. glycopedia.eu These techniques probe the molecule's physical properties to reveal atomic-level details about its composition and spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of glycans in their solution state, providing detailed information on anomeric configuration, glycosidic linkages, residue composition, and the position of substituents like sulfate (B86663) groups. nih.govnih.gov While one-dimensional ¹H-NMR spectra offer initial insights, the spectral complexity arising from overlapping signals in glycans necessitates the use of multi-dimensional NMR experiments. glycopedia.eunih.gov

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), and Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, are employed to assign the proton (¹H) and carbon-¹³ (¹³C) chemical shifts for each sugar residue in the disaccharide. nih.govbruker.comnih.gov For instance, HSQC spectra provide a direct correlation between a proton and its attached carbon, which is crucial for resolving individual signals in crowded spectral regions. mdpi.com

To probe the three-dimensional structure and dynamics, Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-Frame Overhauser Effect Spectroscopy (ROESY) are utilized. nih.gov These experiments measure through-space interactions between protons that are close in proximity, providing distance constraints that define the conformation across the glycosidic linkage and the orientation of exocyclic groups. nih.gov The conformational equilibrium of the iduronic acid (IdoA) residue, which can exist as a mixture of the ¹C₄ chair, ²S₀ skew-boat, and ⁴C₁ chair forms, can be characterized by analyzing J-coupling constants and NOE intensities. nih.govmdpi.com The population of each IdoA conformer is influenced by its sulfation pattern and that of the adjacent glucosamine (B1671600) residue. mdpi.com

Table 1: Key NMR Experiments for Heparin Disaccharide I-S Analysis

| NMR Experiment | Abbreviation | Primary Information Obtained | Reference |

|---|---|---|---|

| Correlation Spectroscopy | COSY | Identifies scalar-coupled protons within a sugar ring (3JHH), helping to trace the proton network. | nih.gov |

| Total Correlation Spectroscopy | TOCSY | Correlates all protons within a single spin system (i.e., a sugar residue). | nih.gov |

| Nuclear Overhauser Effect Spectroscopy | NOESY/ROESY | Measures through-space proton-proton distances (typically <5 Å), defining inter-residue geometry and glycosidic linkage conformation. | nih.govnih.gov |

| Heteronuclear Single Quantum Coherence | HSQC | Correlates protons with their directly attached carbons (or other heteroatoms like ¹⁵N), resolving signal overlap and aiding in assignment. | mdpi.comnih.gov |

| Heteronuclear Multiple Bond Correlation | HMBC | Correlates protons and carbons over multiple bonds (²JCH, 3JCH), providing information on glycosidic linkages and substitution patterns. | mdpi.com |

Mass spectrometry (MS) offers exceptional sensitivity and specificity for analyzing the complex structures of heparin and its constituent disaccharides. nih.gov A significant challenge in the MS analysis of highly sulfated glycosaminoglycans is the lability of the sulfate groups, which tend to be lost (neutral loss of SO₃) during ionization and fragmentation, complicating the determination of sulfation sites. nih.govacs.org

Advanced MS techniques have been developed to overcome this limitation. Tandem mass spectrometry (MS/MS) using collision-induced dissociation (CID) can provide detailed structural information when optimized. nih.govnih.gov One successful strategy involves ensuring that all acidic groups (sulfates and carboxylates) are deprotonated, which stabilizes the sulfo groups and promotes fragmentation of the glycosidic bond and cross-ring cleavages. nih.gov This approach allows for the unambiguous assignment of sulfate group locations and the determination of the glycosidic linkage. nih.gov

Other methods to stabilize the fragile sulfate modifications include the complexation of the oligosaccharides with cations like calcium, which reduces the loss of SO₃ and enhances the generation of informative backbone cleavage ions. acs.org Techniques such as ion-pairing reversed-phase high-performance liquid chromatography coupled to MS (IPRP-HPLC-MS) provide excellent separation of disaccharide isomers and enable sensitive detection and quantification. nih.gov

Table 2: Mass Spectrometry Approaches for Heparin Disaccharide Analysis

| Technique | Principle | Key Findings/Application | Reference |

|---|---|---|---|

| Collision-Induced Dissociation Tandem MS (CID-MS/MS) | Ions are fragmented by collision with an inert gas to produce characteristic product ions. | Provides complete linkage and sulfation profiling when precursor ions are fully deprotonated, preventing SO₃ loss. | nih.govacs.org |

| Cation Complexation MS | Complexing the disaccharide with divalent cations (e.g., Ca²⁺) stabilizes sulfate groups. | Increases the abundance of backbone cleavage ions relative to ions from SO₃ loss, aiding structural interpretation. | acs.org |

| IPRP-HPLC-MS | Ion-pairing reagents are used in the mobile phase for enhanced separation of highly charged analytes by reversed-phase HPLC prior to MS detection. | Allows for the sensitive quantification and analysis of disaccharide composition in complex mixtures. | nih.gov |

For heparin oligosaccharides, CD spectroscopy has been instrumental in studying conformational changes that occur upon interaction with proteins, such as antithrombin. nih.gov These spectral changes can indicate perturbations of aromatic amino acid residues in the protein and conformational shifts in the oligosaccharide backbone upon binding. nih.gov The CD spectrum of an oligosaccharide is a sum of contributions from its constituent chromophores, primarily the amide groups of N-acetylated or N-sulfated glucosamine residues. nih.gov The resulting CD signals, which can be positive or negative bands at specific wavelengths, are indicative of the molecule's secondary structure, such as whether it adopts an extended or helical conformation. nih.govresearchgate.net

Computational Approaches in Glycan Structure-Function Research

Computational methods are powerful complements to experimental techniques, offering dynamic, atomic-level insights into the conformational behavior and interaction potential of glycans. glycopedia.eunih.gov These approaches can model molecular flexibility and predict the energetic favorability of different conformations.

Molecular Dynamics (MD) simulations are a computational technique used to analyze the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system, MD simulations generate a trajectory that reveals the conformational ensemble of a molecule in solution. mdpi.comnih.gov For heparin oligosaccharides, MD simulations performed with specialized carbohydrate force fields, such as GLYCAM06 and CHARMM36, can elucidate the flexibility of the pyranose rings and the dynamics of the glycosidic linkages. nih.govuu.nl

These simulations have confirmed that while the glucosamine residue typically maintains a rigid ⁴C₁ chair conformation, the iduronic acid residue is highly flexible, existing in equilibrium between the ¹C₄ and ²S₀ conformations. mdpi.comscienceopen.com MD simulations are also critical for understanding how heparin's flexibility and high charge density facilitate its interactions with proteins. nih.gov The results from MD simulations can be validated by comparing calculated parameters, such as J-coupling constants and inter-proton distances (from NOEs), with experimental data obtained from NMR spectroscopy. nih.gov

Table 3: Common Force Fields and Key Insights from MD Simulations of Heparin Oligosaccharides

| Force Field | Description | Key Insights | Reference |

|---|---|---|---|

| GLYCAM06 | A widely used force field specifically parameterized for carbohydrates and glycoconjugates. | Provides a dynamic conformational ensemble for heparin oligosaccharides that matches well with experimental NMR data. | nih.govuu.nl |

| CHARMM36 | A general force field for biomolecular simulation, with parameters for carbohydrates. | Also used for heparin simulations, though some studies suggest it may represent a less dynamic ensemble compared to GLYCAM06 for certain sequences. | nih.gov |

| AMBER | A suite of biomolecular simulation programs that often utilizes the GLYCAM force fields for carbohydrates. | Used to obtain descriptors of oligosaccharides to predict binding affinity and specificity. | uu.nl |

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a highly accurate description of the electronic structure of a molecule. mdpi.com These methods can be used to calculate the optimized geometry, conformational energies, and NMR parameters (e.g., spin-spin coupling constants) of oligosaccharides with high precision. glycopedia.eumdpi.com

For heparin oligosaccharides, DFT calculations have been used to analyze the geometry of different iduronic acid ring conformations (¹C₄ vs. ²S₀) and their influence on the glycosidic linkage torsion angles (φ and ψ). mdpi.com By calculating the energies of various conformations, these methods can predict the stability of the glycosidic linkage and the relative populations of different conformers. The results of these calculations can be directly compared with experimental NMR data to refine the conformational model of the disaccharide in solution. mdpi.com This synergy between quantum chemistry and experimental spectroscopy is crucial for achieving a detailed and accurate picture of glycosidic linkage stability and conformation. mdpi.com

Table 4: Application of Quantum Chemical Calculations to a Heparin Tetrasaccharide

| Parameter | Methodology | Finding | Reference |

|---|---|---|---|

| Molecular Geometry | DFT (B3LYP/6-311++G(d,p)) | Calculated bond lengths, bond angles, and torsion angles for different IdoA2S ring conformations (¹C₄ and ²S₀). | mdpi.com |

| Torsion Angles (φ/ψ) | DFT | Revealed significant variations in glycosidic torsion angles depending on the IdoA2S ring conformation. | mdpi.com |

| NMR Coupling Constants | DFT | Computed three-bond proton-proton coupling constants (3JH-C-C-H) for different conformers. | mdpi.com |

| Conformational Population | Comparison of DFT-computed and experimental J-couplings | Determined the equilibrium population of IdoA2S ring conformers in solution (e.g., a ratio of 67:33 for ¹C₄:²S₀). | mdpi.com |

Biosynthetic Pathways and Enzymatic Assembly of Heparan Sulfate Chains Incorporating Disaccharide I S

Enzymology of Glycosyltransferases in Heparan Sulfate (B86663) Polymerization

The polymerization of the heparan sulfate backbone is a fundamental step initiated and carried out by members of the Exostosin (EXT) family of glycosyltransferases. nih.gov This process involves the sequential addition of N-acetylglucosamine (GlcNAc) and glucuronic acid (GlcA) residues to a growing polysaccharide chain that is attached to a core protein. nih.govoup.com

The synthesis of the heparan sulfate chain is initiated by the action of Exostosin-like 3 (EXTL3), which transfers the first GlcNAc residue to the linkage tetrasaccharide on the core protein. kegg.jpnih.gov Following this initiation, the elongation of the polysaccharide chain is predominantly carried out by a hetero-oligomeric complex of Exostosin 1 (EXT1) and Exostosin 2 (EXT2). nih.govmdpi.com This complex is responsible for the alternating addition of GlcNAc and GlcA units. mdpi.com

While both EXT1 and EXT2 possess glycosyltransferase activity, studies have shown that they have distinct and non-redundant roles. mdpi.com EXT1 appears to be the primary polymerase, capable of both GlcNAc and GlcA transfer, while EXT2 has low intrinsic polymerase activity but significantly enhances the activity of EXT1. mdpi.comresearchgate.net In fact, structural and functional analyses have revealed that within the EXT1-EXT2 complex, the EXT1 GT-B fold domain is primarily responsible for GlcA transfer, and the EXT2 GT-A fold domain is the major contributor to GlcNAc transfer. researchgate.netosti.gov The two catalytic sites are located far apart, suggesting a dissociative mechanism for chain elongation. researchgate.net

The expression levels of these enzymes can influence the length of the resulting heparan sulfate chains. For instance, overexpression of EXT1 can lead to longer HS chains, an effect that is further amplified by the co-expression of EXT2. nih.gov Conversely, silencing of EXT1 or EXT2 results in the synthesis of shorter HS chains. nih.gov Interestingly, EXTL3 has been shown to have a role in promoting HS polymerization, as its knockout can abolish HS expression, whereas EXTL2 appears to act as a negative regulator. nih.gov The balance between these glycosyltransferases is therefore critical in determining the final structure and function of the heparan sulfate proteoglycan.

Table 1: Key Glycosyltransferases in Heparan Sulfate Polymerization

| Enzyme | Function | Effect of Altered Expression |

| EXTL3 | Initiates HS chain synthesis by adding the first GlcNAc residue. kegg.jpnih.gov | Knockout can abolish HS expression. nih.gov |

| EXT1 | Primary polymerase in the EXT1/EXT2 complex, catalyzes the addition of both GlcNAc and GlcA. mdpi.comresearchgate.net | Overexpression leads to longer HS chains; silencing results in shorter chains. nih.gov |

| EXT2 | Forms a complex with EXT1 and enhances its polymerase activity. nih.govmdpi.com Primarily responsible for GlcNAc transfer in the complex. researchgate.netosti.gov | Overexpression with EXT1 further increases chain length; silencing results in shorter chains. nih.gov |

| EXTL2 | Acts as a negative regulator of HS biosynthesis. nih.gov | Knockout leads to increased levels of HS. nih.gov |

Sulfation Patterning by Sulfotransferases Relevant to Heparin Disaccharide I-S Formation

The specific sulfation pattern of heparan sulfate chains, which is critical for their biological activity, is generated by a series of sulfotransferase enzymes in the Golgi apparatus. nih.govbohrium.com These enzymes transfer sulfate groups from the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to specific positions on the sugar residues of the growing HS chain. nih.gov The formation of the highly sulfated domains found in heparin, including the disaccharide I-S unit, is a direct result of the coordinated action of these enzymes.

The first modification step in the generation of sulfated domains is the N-deacetylation and subsequent N-sulfation of GlcNAc residues, a reaction catalyzed by a bifunctional enzyme, N-deacetylase/N-sulfotransferase (NDST). oup.comuniprot.org This conversion of GlcNAc to N-sulfoglucosamine (GlcNS) is a prerequisite for the subsequent actions of O-sulfotransferases and uronosyl epimerases. nih.govoup.com

Following N-sulfation, the heparan sulfate chain undergoes further modifications by a series of O-sulfotransferases that add sulfate groups to specific hydroxyl positions on the sugar rings. nih.gov These enzymes are responsible for creating the specific sulfation patterns that define the binding sites for various proteins.

Heparan Sulfate 2-O-Sulfotransferase (HS2ST): This enzyme catalyzes the transfer of a sulfate group to the 2-O position of iduronic acid (IdoA) and, less frequently, glucuronic acid (GlcA) residues. nih.govwikipedia.org The 2-O-sulfation of IdoA is a common modification in the highly sulfated regions of heparan sulfate and heparin. HS2ST recognizes substrates with adjacent N-sulfated glucosamine (B1671600) residues. nih.gov The enzyme has two sets of molecular clamps that recognize the appropriate hexuronic acid epimers for catalysis. bohrium.comnih.gov

Heparan Sulfate 6-O-Sulfotransferase (HS6ST): This enzyme is responsible for the sulfation of the 6-O position of GlcNS residues. nih.gov There are three isoforms of HS6ST in mammals (HS6ST1, -2, and -3), and they exhibit preferences for substrates with a neighboring negatively charged uronic acid residue. nih.govnih.gov Unlike HS2ST, HS6ST can recognize a broader range of substrates. bohrium.comnih.gov This promiscuity is facilitated by a conserved tryptophan residue that positions the acceptor sugar in the active site. bohrium.comnih.gov The 6-O-sulfation is a critical modification for the biological activity of many heparan sulfate chains.

Heparan Sulfate 3-O-Sulfotransferase (HS3ST): The 3-O-sulfation of glucosamine residues is a rare but functionally critical modification catalyzed by HS3STs. nih.govnih.gov There are seven known human isoforms of this enzyme, each with distinct substrate specificities, leading to different 3-O-sulfated motifs. nih.govnih.gov For example, some isoforms are involved in generating the antithrombin-binding site in heparin, while others create binding sites for viral glycoproteins. nih.gov The activity of some HS3ST isoforms can be inhibited by the presence of 6-O-sulfated substrates. nih.gov

The sequential and coordinated action of these O-sulfotransferases, following the initial N-sulfation by NDSTs, ultimately determines the precise sulfation pattern of the heparan sulfate chain, including the formation of the specific structure of Heparin Disaccharide I-S.

Table 2: Key Sulfotransferases in Heparin Disaccharide I-S Formation

| Enzyme | Function | Substrate Recognition |

| NDST | Catalyzes N-deacetylation and N-sulfation of GlcNAc residues. oup.comuniprot.org | Acts on clusters of GlcNAc residues. nih.gov |

| HS2ST | Catalyzes 2-O-sulfation of IdoA and GlcA residues. nih.govwikipedia.org | Recognizes hexuronic acid epimers adjacent to N-sulfated glucosamine. bohrium.comnih.gov |

| HS6ST | Catalyzes 6-O-sulfation of GlcNS residues. nih.gov | Recognizes a broad range of substrates, with a preference for those with a neighboring uronic acid. bohrium.comnih.gov |

| HS3ST | Catalyzes 3-O-sulfation of glucosamine residues. nih.govnih.gov | Each isoform has distinct substrate specificity for uniquely sulfated sequences. nih.govnih.gov |

Uronosyl Epimerases and the Formation of IdoA Residues in Glycosaminoglycan Chains

A key modification step in the biosynthesis of heparan sulfate and heparin is the epimerization of D-glucuronic acid (GlcA) to L-iduronic acid (IdoA). nih.govfrontiersin.org This conversion is catalyzed by a single enzyme, glucuronyl C5-epimerase (GLCE). nih.gov The presence of IdoA residues imparts conformational flexibility to the polysaccharide chain, which is crucial for its interaction with a wide range of proteins. pnas.org

The epimerase acts on GlcA residues that are located adjacent to N-sulfated glucosamine units. frontiersin.org The reaction is reversible, meaning the enzyme can also convert IdoA back to GlcA, and this bidirectionality is influenced by the local N-sulfation pattern. frontiersin.org The epimerization process is often tightly coupled with the 2-O-sulfation of the newly formed IdoA residues by HS2ST. nih.govnih.gov In fact, evidence suggests that the epimerase and HS2ST can physically interact within the Golgi apparatus, forming a complex. nih.govnih.gov This interaction is thought to enhance the efficiency of both epimerization and subsequent 2-O-sulfation, ensuring a rapid and complete modification of the chain. nih.gov The stability and proper localization of the epimerase to the Golgi may depend on its association with HS2ST. nih.govnih.gov Structural studies have shown that the binding of the heparan sulfate precursor to the epimerase induces a significant conformational change in the polysaccharide chain, facilitating the epimerization reaction. pnas.org

Enzymatic and Non Enzymatic Mechanisms of Heparan Sulfate Degradation Leading to Heparin Disaccharide I S

Glycosaminoglycan Lyases and Hydrolases: Insights into Specificity

The enzymatic depolymerization of heparan sulfate (B86663) is executed by two main classes of enzymes: lyases, which act via a β-elimination mechanism, and hydrolases, which cleave glycosidic bonds through the addition of water. nih.gov While bacterial enzymes are often lyases, mammalian degradation of HS relies on hydrolases. oup.com These enzymes exhibit significant specificity, recognizing particular sulfation patterns and sugar conformations within the HS chain, which ensures a controlled breakdown process. nih.gov

Heparanase (HPSE) is the sole endo-β-D-glucuronidase in mammals that degrades heparan sulfate chains. nih.govnih.gov It functions as a hydrolase, distinct from bacterial lyases, and does not generate an unsaturated product, making its activity less straightforward to monitor spectrophotometrically. oup.com HPSE plays a critical role in remodeling the extracellular matrix (ECM) and basement membranes by cleaving HS side chains of heparan sulfate proteoglycans (HSPGs). researchgate.netnih.gov This action releases HS fragments of approximately 5-7 kDa (10-20 sugar units) and liberates a variety of HS-bound molecules, including growth factors and cytokines. nih.govresearchgate.net

The cleavage of HS by heparanase is not random; the enzyme recognizes specific structural motifs within the polysaccharide chain. researchgate.net Substrate recognition is highly dependent on the sulfation pattern of the HS chain. researchgate.net Research suggests that a minimal sequence for heparanase recognition is a highly sulfated trisaccharide. researchgate.net Specifically, an N-sulfate group on the glucosamine (B1671600) at the reducing side of the cleavage site and a 6-O-sulfate group on the glucosamine at the non-reducing side are considered crucial for substrate binding and cleavage. researchgate.netnih.gov The enzyme cleaves the β-(1-4)-glycosidic bond between a glucuronic acid (GlcA) and a glucosamine residue. researchgate.net While human heparanase preferentially recognizes N-sulfated glucosamine (GlcNS), bacterial heparanase often prefers N-acetylated glucosamine (GlcNAc). nih.govfrontiersin.org The enzyme's activity is optimal in acidic environments (pH 5.5-5.8) and is significantly reduced at neutral or higher pH levels. researchgate.net

Table 1: Characteristics of Human Heparanase (HPSE)

| Feature | Description | Source(s) |

|---|---|---|

| Enzyme Class | Endo-β-D-glucuronidase (Hydrolase, EC 3.2.1.-) | nih.gov, nih.gov |

| Function | Sole mammalian endoglycosidase for heparan sulfate cleavage. | nih.gov |

| Mechanism | Hydrolysis of the β-(1-4)-glycosidic bond between GlcA and GlcN. | oup.com, researchgate.net |

| Cleavage Products | Heparan sulfate fragments of 5-7 kDa (10-20 sugar units). | researchgate.net, nih.gov |

| Optimal pH | Acidic, with optimal activity around pH 5.5. | researchgate.net |

| Substrate Recognition | Requires specific sulfation patterns; a minimal trisaccharide sequence is suggested. N-sulfate and 6-O-sulfate groups are critical. | researchgate.net, nih.gov |

| Biological Role | ECM remodeling, release of HS-bound growth factors, inflammation, angiogenesis, and tumor metastasis. | frontiersin.org, researchgate.net, plos.org |

Following initial extracellular or endosomal cleavage by heparanase, the resulting HS fragments are internalized and transported to lysosomes for complete degradation into monosaccharides and inorganic sulfate. nih.govreactome.orgcore.ac.uk This terminal catabolism is a highly ordered, stepwise process involving the sequential action of multiple exoenzymes, including glycosidases and sulfatases, which act at the non-reducing end of the oligosaccharide chains. pnas.orgoup.comresearchgate.net

A deficiency in any of these lysosomal enzymes leads to the accumulation of partially degraded GAGs, resulting in a group of genetic disorders known as Mucopolysaccharidoses (MPS). nih.govcore.ac.uk The degradation of heparan sulfate is particularly complex, requiring at least nine different lysosomal enzymes. portlandpress.com

The key glycosidases involved are:

α-L-iduronidase (IDUA): Cleaves terminal α-L-iduronic acid residues. core.ac.uk

β-D-glucuronidase (GUSB): Removes terminal β-D-glucuronic acid residues. core.ac.uk

α-N-acetylglucosaminidase (NAGLU): Cleaves terminal N-acetylglucosamine residues after they have been deacetylated and re-acetylated in a specific sequence. core.ac.uk

The removal of sulfate groups by specific sulfatases is a prerequisite for the action of the glycosidases. The primary sulfatases in HS degradation include:

Iduronate-2-sulfatase (IDS): Removes the 2-O-sulfate group from iduronic acid. core.ac.uk

Heparan N-sulfatase (SGSH or Sulfamidase): Cleaves the N-sulfate group from glucosamine. core.ac.ukportlandpress.com

N-acetylglucosamine-6-sulfatase (GNS): Removes the 6-O-sulfate group from glucosamine. core.ac.uk

Arylsulfatase G (ARSG): Functions as the glucosamine-3-O-sulfatase, removing the rare but functionally important 3-O-sulfate groups. pnas.orgportlandpress.com

This sequential enzymatic cascade ensures the complete breakdown of the heparan sulfate chain to its constituent building blocks, which can then be recycled by the cell. core.ac.ukoup.com

Table 2: Key Lysosomal Enzymes in Heparan Sulfate Degradation

| Enzyme | Function | Associated MPS Disorder | Source(s) |

|---|---|---|---|

| α-L-iduronidase (IDUA) | Exoglycosidase; cleaves terminal non-reducing α-L-iduronic acid. | MPS I (Hurler/Scheie Syndrome) | core.ac.uk, mdpi.com |

| Iduronate-2-sulfatase (IDS) | Exosulfatase; hydrolyzes the 2-O-sulfate group from iduronic acid. | MPS II (Hunter Syndrome) | core.ac.uk, mdpi.com |

| Heparan N-sulfatase (SGSH) | Exosulfatase; hydrolyzes the N-sulfate group from glucosamine. | MPS IIIA (Sanfilippo A) | core.ac.uk, portlandpress.com, mdpi.com |

| α-N-acetylglucosaminidase (NAGLU) | Exoglycosidase; cleaves terminal non-reducing α-N-acetylglucosamine. | MPS IIIB (Sanfilippo B) | core.ac.uk, mdpi.com |

| Acetyl-CoA:α-glucosamide N-acetyltransferase (HGSNAT) | Acetyltransferase; acetylates the terminal glucosamine after desulfation. | MPS IIIC (Sanfilippo C) | core.ac.uk, mdpi.com |

| N-acetylglucosamine-6-sulfatase (GNS) | Exosulfatase; hydrolyzes the 6-O-sulfate group from N-acetylglucosamine. | MPS IIID (Sanfilippo D) | core.ac.uk, portlandpress.com, mdpi.com |

| β-D-glucuronidase (GUSB) | Exoglycosidase; cleaves terminal non-reducing β-D-glucuronic acid. | MPS VII (Sly Syndrome) | core.ac.uk, mdpi.com |

| Arylsulfatase G (ARSG) | Exosulfatase; hydrolyzes the 3-O-sulfate group from glucosamine. | MPS IIIE | portlandpress.com, pnas.org |

Oxidative and Free Radical-Mediated Fragmentation of Heparan Sulfate Disaccharides

Beyond enzymatic pathways, heparan sulfate can be degraded through non-enzymatic mechanisms involving oxidative processes. This typically occurs in pathological states characterized by inflammation and increased oxidative stress, where reactive oxygen species (ROS) and reactive nitrogen species (RNS) are produced in excess. nih.govfrontiersin.org

Reactive Oxygen Species (ROS), particularly the highly reactive hydroxyl radical (•OH), can directly cause the depolymerization of heparan sulfate. nih.gov Studies have demonstrated that exposure of HS to hydroxyl radicals leads to a reduction in its molecular weight, indicating fragmentation of the polysaccharide chain. nih.gov This degradation can impair the integrity of biological structures like the glomerular basement membrane, contributing to conditions such as albuminuria. nih.gov HS itself can act as a non-enzymatic antioxidant, scavenging ROS, but excessive ROS production overwhelms this protective capacity, leading to its degradation. nih.gov

Peroxynitrite (ONOO⁻), a potent oxidant formed from the reaction of nitric oxide (•NO) and superoxide (B77818) (O₂⁻), is another key molecule implicated in the non-enzymatic degradation of GAGs. researchgate.netnih.govnih.gov The degradation of GAGs by peroxynitrite proceeds via a hydroxyl radical-like mechanism. researchgate.netnih.gov The susceptibility of different GAGs to peroxynitrite-mediated fragmentation appears to be inversely related to their degree of sulfation; highly sulfated molecules like heparin are more resistant than less sulfated ones like hyaluronic acid. researchgate.netnih.gov This oxidative damage can release HS fragments that may have different biological activities than the parent molecule. nih.govnih.gov

Research into the chemical degradation of heparan sulfate has explored various methods, some of which involve metal-containing reagents. For instance, potassium permanganate, a strong oxidizing agent, can be used to modify the reducing end of heparin chains. unc.edu Additionally, ceric ammonium (B1175870) salts have been utilized in the context of chemoenzymatic synthesis of HS oligosaccharides. nih.gov While these studies focus on controlled chemical cleavage for analytical or synthetic purposes rather than physiological degradation, they highlight the susceptibility of the glycosidic bonds to chemical attack mediated by metal-containing compounds. The catalytic decomposition of peroxynitrite, a species known to degrade HS, can be achieved by certain water-soluble iron (III) porphyrins, which function as peroxynitrite decomposition catalysts. These catalysts promote the isomerization of peroxynitrite to the harmless nitrate, thereby preventing the formation of damaging radical species that could fragment HS. This suggests an indirect role for metal complexes in mitigating HS degradation under inflammatory conditions.

Molecular Recognition and Functional Interactions of Heparin Disaccharide I S in Biological Systems

Protein-Glycan Interactions: Investigating Binding Specificity

The interaction between heparin/heparan sulfate (B86663) (HS) and proteins is a cornerstone of many physiological and pathological processes. frontiersin.org The specificity of these interactions is largely dictated by the precise arrangement of sulfate groups along the glycan chain, which creates distinct binding sites for protein ligands. nih.govnih.gov Heparin disaccharide I-S, with its characteristic trisulfated structure (N-sulfated, 2-O-sulfated, and 6-O-sulfated), represents a key recognition motif for numerous heparin-binding proteins.

Quantifying the binding affinity and kinetics of protein-glycan interactions is crucial for understanding their biological relevance. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful, label-free methods used to obtain this information. nih.govharvard.edunih.govnih.gov

Surface Plasmon Resonance (SPR) measures the real-time association and dissociation of molecules, allowing for the determination of kinetic rate constants (kₐ and kₑ) and the equilibrium dissociation constant (Kᴅ). nih.govnih.gov In a typical experiment, a heparin-derived oligosaccharide or the full polysaccharide is immobilized on a sensor chip, and the protein analyte is flowed over the surface. frontiersin.orgpeerj.com Studies on full-length heparin have revealed high-affinity interactions with various proteins, with Kᴅ values often in the nanomolar to low micromolar range. nih.govnih.govresearchgate.net For instance, the interaction between heparin and various complement proteins shows Kᴅ values from 2 to 320 nM. nih.gov While the affinity of a single disaccharide unit is generally lower than that of the full polymer, solution competition SPR studies, where free oligosaccharides compete with immobilized heparin for protein binding, confirm that these small fragments are active participants in the interaction. frontiersin.orgnih.gov

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. harvard.eduglycopedia.eu This technique provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Kᴅ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). nih.govmdpi.com The interaction between positively charged peptides and heparin is often enthalpically driven, indicating the importance of electrostatic interactions and hydrogen bonding. rsc.org ITC has been instrumental in characterizing the binding of chemokines and other proteins to heparin and its fragments. nih.gov

While extensive kinetic and affinity data for isolated heparin disaccharide I-S binding to a wide range of proteins are not broadly available, the principles established from studying larger heparin fragments and related GAGs underscore its role as a fundamental binding unit.

| Technique | Principle | Key Parameters Measured | Relevance to Heparin Disaccharide I-S |

|---|---|---|---|

| Surface Plasmon Resonance (SPR) | Measures changes in refractive index at a sensor surface upon binding of an analyte to an immobilized ligand, allowing real-time monitoring of complex formation and dissociation. nih.govpeerj.com |

| Used to determine the binding kinetics of heparin-binding proteins and to assess the inhibitory potential of heparin fragments like disaccharide I-S in competition assays. frontiersin.orgnih.gov |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs when two molecules interact, providing a complete thermodynamic signature of the binding event. harvard.eduglycopedia.eu |

| Provides insight into the driving forces (e.g., electrostatic, hydrophobic) of the interaction between proteins and heparin fragments by measuring the thermodynamics of binding. nih.govrsc.org |

The binding specificity of heparin disaccharide I-S is encoded in its unique pattern of three sulfate groups: one on the amino group of the glucosamine (B1671600) (N-sulfo), one at the 2-O position of the uronic acid (2-O-sulfo), and one at the 6-O position of the glucosamine (6-O-sulfo). sigmaaldrich.com Each of these modifications can play a distinct role in protein recognition.

Research, particularly on the Fibroblast Growth Factor (FGF) signaling system, has dissected the contribution of these specific sulfations. For an efficient interaction with the FGF2, both N-sulfation and 2-O-sulfation are critical. nih.gov However, for the subsequent engagement of the FGF receptor (FGFR), an additional 6-O-sulfated group on the glucosamine residue is essential. nih.gov This makes the trisulfated motif found in heparin disaccharide I-S an ideal structure for mediating the formation of the ternary FGF-HS-FGFR signaling complex. nih.govnih.gov Similarly, studies on FGFR4 have shown that its minimal binding domains on heparin contain both 2-O-sulfated iduronic acid and 6-O-sulfated N-sulfoglucosamine residues, the very components that constitute the parent structure of disaccharide I-S. nih.gov

Furthermore, the interaction is not solely based on the presence of sulfate groups but also on their spatial arrangement, which creates a specific electrostatic surface that complements the positively charged domains on the target protein. nih.gov 13C NMR studies have shown that in peptide-disaccharide interactions, the uronate ring positions and electrostatic interplay between the uronate's carboxylate group and basic amino acid residues like arginine are critical. nih.govnih.govportlandpress.com

| Sulfation Motif | Position | Demonstrated Role in Protein Recognition | Example Protein/System |

|---|---|---|---|

| N-Sulfate | C2 of Glucosamine | A fundamental requirement for many heparin-protein interactions, contributing a significant negative charge. nih.gov Essential for binding growth factors. | Fibroblast Growth Factor 2 (FGF2) nih.gov |

| 2-O-Sulfate | C2 of Uronic Acid | Crucial for high-affinity binding to many growth factors and enzymes. nih.govnih.gov Often works in concert with N-sulfation. | FGF2, FGFR4 nih.govnih.gov |

| 6-O-Sulfate | C6 of Glucosamine | Critical for mediating interactions with cell surface receptors and regulating the activity of specific enzymes. nih.govnih.gov Essential for bridging growth factors to their receptors. | FGFR, Sulfatases (Sulf1/Sulf2) nih.govnih.gov |

Modulation of Enzyme Activity by Specific Glycan Motifs (e.g., allosteric effects)

Heparin-derived saccharides, including motifs like disaccharide I-S, can act as potent modulators of enzyme activity. This can occur through allosteric mechanisms, where binding to the glycan induces a conformational change in the enzyme, or by acting as a cofactor or template that brings enzymes and substrates together.

A salient example involves the extracellular endosulfatases, Sulf1 and Sulf2. These enzymes specifically hydrolyze the 6-O-sulfate group from heparan sulfate chains. nih.gov Their activity is predominantly directed towards trisulfated disaccharide units such as UA2S-GlcNS6S, the saturated parent structure of heparin disaccharide I-S. nih.gov By removing the 6-O-sulfate, the Sulfs remodel the heparan sulfate chains on the cell surface, thereby altering their ability to bind to growth factors and morphogens, which in turn modulates downstream signaling pathways. In this context, the trisulfated motif of disaccharide I-S acts as a recognition signal and substrate for these regulatory enzymes.

Furthermore, fundamental research has shown that heparin-derived disaccharides can influence cellular behavior by modulating intracellular enzyme pathways. For example, specific disaccharides have been found to induce T-cell adhesion, a process that involves the activation of β1 integrins and associated intracellular signaling cascades. nih.gov While the precise enzymes targeted by disaccharide I-S in these pathways require further investigation, these findings suggest that breakdown products of heparin can act as signaling molecules themselves, rather than mere metabolic waste. nih.gov

Role in Receptor Dimerization and Signal Transduction Mechanisms (Fundamental Research)

A critical function of heparan sulfate proteoglycans on the cell surface is to act as co-receptors, facilitating the binding of ligands (like growth factors) to their signaling receptors. This process often requires the dimerization or oligomerization of the receptors, which is a mandatory step for the activation of their intracellular kinase domains and the initiation of a signal transduction cascade. nih.govnih.gov

The FGF-FGFR signaling axis serves as a classic model for this mechanism. youtube.com FGF ligands bind to heparan sulfate, and this complex then engages with the FGFR. nih.gov Heparin and HS act as a template, bringing two FGF-FGFR complexes into close proximity to form a symmetric 2:2 dimer. nih.govresearchgate.net The trisulfated motif of heparin disaccharide I-S is particularly well-suited for this role. As discussed, its N- and 2-O-sulfate groups are critical for binding FGF, while the 6-O-sulfate group is essential for engaging the FGFR. nih.gov This tripartite structure (FGF-HS-FGFR) is the fundamental unit of the activated signaling complex. The importance of the 6-O-sulfate group is underscored by findings that 6-O-desulfated heparin shows a reduced ability to mediate the formation of the FGF-FGFR complex. nih.gov

This principle extends to other signaling systems. For instance, heparin has been shown to induce the dimerization of hepatocyte growth factor (HGF) antagonists NK1 and NK2, converting them from inhibitors into potent activators of the c-Met receptor signaling pathway. capes.gov.br These fundamental studies highlight how a specific glycan structure, embodied by heparin disaccharide I-S, can function as a molecular matchmaker, orchestrating the assembly of signaling complexes at the cell surface to control vital cellular decisions.

Advanced Research Methodologies for Analysis and Detection of Heparin Disaccharide I S

Chromatographic Separations for Disaccharide Analysis

Chromatographic techniques are central to the analysis of heparin-derived disaccharides, providing the necessary separation of these structurally similar and highly polar molecules prior to detection and quantification. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of heparin disaccharides. nih.gov A simple method was developed to analyze unsaturated disaccharide isomers derived from heparin by enzymatic digestion using HPLC, which was successfully used to investigate heparin's origin. nih.gov For enhanced sensitivity, especially when dealing with small biological samples, disaccharides can be derivatized with fluorescent tags. nih.govjst.go.jp Common fluorophores include 2-aminobenzamide (B116534) (2-AB) and 2-aminoacridone (B130535) (AMAC), which allow for detection at low picomole levels. nih.gov

Ultra-Performance Liquid Chromatography (UPLC), which utilizes smaller particle size columns (typically under 2 µm), offers significant improvements in speed, resolution, and sensitivity over traditional HPLC. nih.govcapes.gov.br A method using pre-column derivatization with 2-aminoacridone and Reverse-Phase UPLC-Mass Spectrometry (RP-UPLC-MS) enabled the separation and quantification of eight heparan sulfate (B86663) disaccharides, including trisulfated structures, within an eleven-minute run time. nih.gov This highlights the capability of UPLC to facilitate rapid and high-throughput analysis. nih.gov

Given the highly anionic nature of sulfated disaccharides like Heparin Disaccharide I-S, standard reversed-phase chromatography provides poor retention. Ion-Pairing Reversed-Phase (IPRP) HPLC or UPLC is an increasingly popular and powerful method to overcome this challenge. nih.gov This technique introduces a lipophilic ion-pairing reagent, such as tetrabutylammonium (B224687) or dibutylamine, into the mobile phase. researchgate.netsigmaaldrich.cn The reagent forms a neutral complex with the charged analyte, allowing it to be retained and separated on a hydrophobic stationary phase, such as a C18 column. nih.govresearchgate.net

IPRP chromatography provides excellent resolution of heparin/HS disaccharides, and can even separate the α- and β-anomeric forms of some disaccharides. nih.govacs.org The combination of IPRP with microflow or nanoflow HPLC systems (IPRP-Mf-HPLC) further enhances sensitivity, making it suitable for analyzing samples from cell cultures or small tissue biopsies. nih.govacs.org Dibutylamine has been identified as a particularly suitable ion-pairing agent for HS analysis when coupled with mass spectrometry, as it is relatively volatile. researchgate.net

| Technique | Principle | Common Stationary Phase | Key Features & Advantages | Relevant Citations |

|---|---|---|---|---|

| HPLC/UPLC with Derivatization | Separation based on polarity. Requires pre- or post-column derivatization with a fluorophore (e.g., AMAC) for sensitive fluorescence detection. | Reversed-Phase (C18), Strong Anion Exchange (SAX) | Well-established; UPLC offers high speed and resolution. Suitable for quantification with fluorescence detection. | nih.govcapes.gov.brnih.gov |

| Ion-Pairing Reversed-Phase (IPRP) HPLC/UPLC | An ion-pairing reagent (e.g., tetrabutylammonium) in the mobile phase neutralizes the charge on the sulfated disaccharide, allowing retention on a hydrophobic column. | Reversed-Phase (C18) | Excellent resolution of highly charged species; separates isomers and anomers; high sensitivity, especially with microflow systems. | nih.govresearchgate.netsigmaaldrich.cnnih.govacs.org |

Mass Spectrometry-Based Glycomic Profiling

Mass spectrometry (MS) has become indispensable for the structural analysis of heparin disaccharides due to its high sensitivity, specificity, and ability to provide detailed structural information. nih.gov When coupled with a separation technique like HPLC or CE, it provides a powerful platform for glycomic profiling. nih.govnih.gov

Tandem mass spectrometry (MS/MS) is a critical tool for the unambiguous identification of heparin disaccharides and the determination of their specific sulfation patterns. nih.govnih.gov In an MS/MS experiment, a specific precursor ion (such as the ion corresponding to Heparin Disaccharide I-S) is isolated and then fragmented, typically through collision-induced dissociation (CID). nih.govacs.org The resulting product ion spectrum is a unique fingerprint of the molecule's structure. nih.govacs.org

Fragmentation occurs at predictable locations, including glycosidic bond cleavages (producing B, Y, and Z ions) and cross-ring cleavages (producing A and X ions). nih.govacs.org The masses of these fragments reveal the location of sulfate groups. For instance, studies have shown that isomeric heparin disaccharides provide unique product ion spectra upon CID, allowing for their differentiation. nih.govacs.org

A significant challenge in the MS/MS analysis of highly sulfated species is the facile loss of the labile sulfate groups (SO₃), which can obscure more structurally informative backbone cleavages. acs.orgacs.org Researchers have developed methods to stabilize these groups, such as by ensuring the complete deprotonation of all acidic sites using reagents like sodium hydroxide (B78521) or by complexing the oligosaccharides with cations like calcium. nih.govacs.org These approaches minimize the neutral loss of SO₃ and promote more informative glycosidic and cross-ring cleavages, which is essential for determining the precise sulfation pattern of molecules like the trisulfated Heparin Disaccharide I-S. nih.govacs.org

| Ion Type | Cleavage Type | Information Provided | Relevant Citations |

|---|---|---|---|

| B, Y, Z ions | Glycosidic Bond Cleavage | Indicates the mass of individual sugar residues, helping to build the sequence. | nih.govacs.org |

| A, X ions | Cross-Ring Cleavage | Provides detailed information about substitutions within the sugar ring, crucial for locating sulfate groups. The 0,2A2 and 0,2X1 ions are characteristic fragments for heparin disaccharides. | nih.govacs.orgacs.org |

Accurate quantification of individual disaccharides is a key goal of glycomic analysis. nih.gov Mass spectrometry is not inherently quantitative due to variations in ionization efficiency between different molecules. nih.gov To overcome this, stable isotope labeling is employed to create ideal internal standards. nih.govnih.gov

In this approach, structurally identical versions of the disaccharides being analyzed (e.g., Heparin Disaccharide I-S) are synthesized with heavy isotopes like ¹³C and ¹⁵N. nih.gov These labeled standards are added to the biological sample at a known concentration before analysis. nih.govnih.gov Because the labeled standard is chemically identical to the native analyte, it co-elutes during chromatography and has the same ionization efficiency in the mass spectrometer. nih.gov The only difference is its mass. By comparing the signal intensity of the native disaccharide to its heavy-isotope-labeled internal standard, one can achieve highly accurate and precise quantification, correcting for sample loss during preparation and for matrix effects during analysis. nih.govnih.gov This method has been shown to be sensitive enough to quantify as little as 2 ng of a disaccharide. nih.gov

Capillary Electrophoresis (CE) for Oligosaccharide Fingerprinting

Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of highly charged molecules like sulfated glycosaminoglycans. acs.orgnih.gov Separation in CE is based on the differential migration of analytes in an electric field, making it an excellent orthogonal technique to HPLC. taylorfrancis.com

CE can be used to generate a "fingerprint" of the disaccharide composition of a heparin or HS sample, where the relative amounts of the various disaccharides can be determined from their corresponding peak areas. taylorfrancis.com For enhanced performance, CE is often coupled directly to a mass spectrometer (CE-MS). nih.govacs.orgnih.gov This hyphenated technique offers rapid analysis, often in under 10 minutes, with high sensitivity and reproducibility. acs.orgnih.gov For example, a CE-MS method using a novel electrokinetic pump-based interface achieved limits of quantification in the low ng/mL range (2.0–5.9 ng/mL) with excellent reproducibility for migration time (0.2–0.4% RSD). acs.orgnih.gov To optimize the separation of negatively charged heparin oligosaccharides, methods often employ reverse polarity and specific background electrolytes, such as ammonium (B1175870) acetate (B1210297) or ammonium bicarbonate, sometimes with organic modifiers like methanol (B129727) to reduce interactions with the capillary wall. nih.govacs.org

| Analytical Platform | Separation Principle | Detection Method | Strengths for Heparin Disaccharide I-S Analysis | Relevant Citations |

|---|---|---|---|---|

| IPRP-UPLC-MS/MS | Hydrophobicity (after ion-pairing) | Tandem Mass Spectrometry | High chromatographic resolution, definitive structural confirmation, precise sulfation site determination, accurate quantification with isotope labeling. | nih.govresearchgate.netnih.govacs.orgnih.gov |

| CE-MS | Charge and Hydrodynamic Size | Mass Spectrometry | High separation efficiency for charged molecules, rapid analysis times, orthogonal to HPLC, low sample consumption. | nih.govacs.orgnih.govtaylorfrancis.com |

Microarray and Chip-Based Technologies for Glycan Binding Studies

Microarray and chip-based technologies have emerged as powerful, high-throughput tools for investigating the intricate interactions between glycans and their binding partners, such as proteins. nih.govglycantherapeutics.com These platforms allow for the simultaneous screening of numerous glycan structures, providing valuable insights into the specificity and structure-activity relationships that govern these biological recognition events. nih.govfrontiersin.org The application of these technologies to the study of heparin and heparan sulfate (HS) oligosaccharides, including fundamental units like Heparin Disaccharide I-S, has significantly advanced our understanding of their roles in various physiological and pathological processes. zbiotech.comnih.gov

The core principle of glycan microarray technology involves the immobilization of a library of structurally defined carbohydrate molecules, including heparin-derived oligosaccharides, onto a solid surface, typically a modified glass slide or a gold-coated chip. glycantherapeutics.combitesizebio.com This creates an array where each spot corresponds to a unique glycan structure. A solution containing a fluorescently labeled protein of interest is then incubated with the array. glycantherapeutics.com The binding of the protein to specific glycans on the chip is detected by measuring the fluorescence intensity at each spot, providing a profile of the protein's binding preferences. glycantherapeutics.comnih.gov

Chip-based systems often integrate surface plasmon resonance (SPR) for real-time, label-free detection of binding events. nih.govnih.gov In this setup, oligosaccharides are immobilized on a sensor chip. bitesizebio.com When a protein solution flows over the chip, the binding of the protein to the immobilized glycans causes a change in the refractive index at the sensor surface, which is measured as a change in the SPR signal. nih.gov This method not only confirms binding but also allows for the determination of kinetic parameters, such as association and dissociation rates. nih.gov

Research utilizing these advanced methodologies has provided detailed findings on the binding requirements for various heparin-binding proteins. While many studies focus on longer oligosaccharide sequences (tetrasaccharides and larger) to identify biologically potent binding motifs, the data generated underscores the critical contribution of specific disaccharide units, such as the one composing Heparin Disaccharide I-S (an iduronic acid 2-O-sulfate linked to a glucosamine (B1671600) N,6-disulfate). nih.govnih.govnih.gov

For instance, studies on Fibroblast Growth Factor 2 (FGF2), a well-characterized heparin-binding protein, have demonstrated the importance of specific sulfation patterns for high-affinity binding. nih.govrsc.org Microarray analysis has shown that oligosaccharides containing 2-O-sulfated iduronic acid (IdoA2S) residues, a key feature of Heparin Disaccharide I-S, exhibit significant binding to FGF2. nih.gov In contrast, oligosaccharides lacking this specific sulfation show markedly reduced or no binding, even if they possess other sulfate groups. nih.gov

The following table summarizes representative findings from microarray-based binding assays, illustrating the impact of specific structural motifs found within Heparin Disaccharide I-S on protein interaction.

| Oligosaccharide Structure Feature | Target Protein | Binding Observation | Implication for Heparin Disaccharide I-S |

| Contains IdoA2S residues | FGF2 | High fluorescence signal indicating strong binding. nih.gov | The 2-O-sulfation on the iduronic acid of the I-S unit is a key determinant for binding to proteins like FGF2. |

| Lacks IdoA2S residues | FGF2 | Low to no fluorescence signal, indicating weak or no binding. nih.gov | Highlights the specificity and importance of the IdoA2S motif. |

| Contains N-sulfation and 6-O-sulfation | Amyloid-Beta Peptide | N-sulfation and 6-O-sulfation are essential for binding beyond simple electrostatic attraction. frontiersin.org | Both the N-sulfate and 6-O-sulfate groups on the glucosamine residue of the I-S unit are critical for specific protein interactions. |

| Varied sulfation patterns | Chemokines (e.g., CCL2, CXCL10) | Different chemokines exhibit distinct binding preferences for specific sulfation patterns on tetrasaccharides. nih.gov | Suggests that the specific trisulfated structure of Heparin Disaccharide I-S may confer selectivity for certain protein targets. |

These findings, generated through high-throughput microarray and chip-based screening, are instrumental in deciphering the complex code of heparin-protein interactions. glycantherapeutics.comfrontiersin.org They reveal that while longer sequences are often required for high-affinity binding, the specific sulfation pattern of constituent disaccharides like Heparin Disaccharide I-S plays a crucial role in determining binding specificity and biological activity. nih.govnih.gov This detailed structural information is vital for the design of novel glycan-based therapeutics.

Synthetic and Chemoenzymatic Strategies for Designing Heparin Disaccharide I S Analogues and Probes

Chemical Synthesis of Structurally Defined Heparin Disaccharide I-S Mimetics

The chemical synthesis of heparin oligosaccharides, including analogues of Disaccharide I-S, provides unparalleled control over the final structure, enabling the introduction of non-native modifications and reporter tags. nih.govchemrxiv.org These synthetic mimetics are invaluable tools for dissecting the biological functions of heparin. nih.govresearchgate.net The process is demanding, typically requiring numerous steps to prepare the necessary monosaccharide building blocks with specific protecting group patterns that allow for controlled glycosylation and subsequent sulfation. nih.gov

A critical challenge in the chemical synthesis of heparin-like oligosaccharides is the stereocontrolled formation of the glycosidic linkages. nih.gov The bond connecting the uronic acid and glucosamine (B1671600) units in Heparin Disaccharide I-S requires precise stereoselectivity.

Key strategies employed to achieve this include:

Participating Protecting Groups: The 1,2-trans linkage, typical for the connection from a uronic acid donor to a glucosamine acceptor, is often achieved by using a participating group at the C-2 position of the uronic acid. nih.gov

Non-Participating Groups for 1,2-cis Linkages: The formation of the 1,2-cis linkage from the glucosamine donor is more difficult to control. nih.gov The use of a non-participating group, such as an azido (B1232118) (N₃) group at the C-2 position of the glucosamine, is a widely adopted strategy. nih.gov The azido group serves as a precursor to the N-sulfo group found in the final disaccharide. nih.govnih.gov

Table 1: Methodologies for Stereoselective Glycosylation in Heparin-like Disaccharide Synthesis

| Glycosylation Challenge | Strategy | Key Feature/Reagent | Resulting Linkage |

| Uronic Acid to Glucosamine | Participating Group | C-2 ester or ether group on donor | 1,2-trans |

| Glucosamine to Uronic Acid | Non-Participating Group | C-2 Azido (N₃) group on donor | 1,2-cis |

| General β-linkage | Phenylsulfenyl Glycosyl Donor | 2-deoxy-2-trifluoroacetamido group | β-glycoside |

| General α-linkage | N-phenyl Trifluoroacetimidate Donor | TMSI and Ph₃PO reagents | α-glycoside |

To study the biological interactions and localization of Heparin Disaccharide I-S and its analogues, they are often chemically modified with reporter tags or handles for bioconjugation. This derivatization is crucial for applications in diagnostics and as research probes.

Common derivatization strategies include:

Reductive Amination: The reducing end of the disaccharide can be labeled using reductive amination. For instance, derivatization with fluorescent tags like 2-aminoacridone (B130535) allows for highly sensitive detection and quantification of disaccharides from biological samples using techniques like UPLC-MS.

Site-Specific Chemical Labeling for Sequencing: A powerful method for sequencing heparin oligosaccharides involves a three-step chemical derivatization process. nih.govnih.gov First, all free hydroxyl and amino groups are protected by permethylation. nih.gov Next, the sulfate (B86663) groups are selectively removed through solvolysis. nih.gov Finally, the newly unprotected sites (where the sulfates were originally located) are labeled with groups such as a trideuteroacetyl or propionyl group. nih.gov This process replaces sulfate groups in a site-specific manner, allowing the resulting derivatized oligosaccharide to be sequenced effectively using standard LC-MS/MS methods, as the high lability of sulfate groups in the gas phase is circumvented. nih.govnih.gov

Chemoenzymatic Synthesis Using Glycosyltransferases and Sulfotransferases

Chemoenzymatic synthesis has emerged as a powerful and efficient alternative to purely chemical methods for producing heparin and its fragments. rsc.orgnih.gov This approach combines the flexibility of chemical synthesis with the unparalleled regio- and stereospecificity of enzymes. rpi.edu It utilizes recombinant glycosyltransferases to assemble the polysaccharide backbone and sulfotransferases to install sulfate groups at specific positions, mimicking the natural biosynthetic pathway. rsc.orgnih.gov The process often begins with a precursor polysaccharide, such as heparosan from E. coli K5, which is then sequentially modified by a series of enzymes. nih.govaiche.org

The in vitro production of specific oligosaccharide sequences is a cornerstone of chemoenzymatic synthesis, allowing for the creation of homogeneous glycan samples. nih.gov This is achieved by using a defined set of enzymes and substrates in a controlled, one-pot reaction environment. nih.gov

The process typically involves:

Enzymatic Polymerization: Glycosyltransferases are used to construct the initial disaccharide repeating backbone of glucuronic acid and N-acetylglucosamine. rsc.orgnih.gov

Enzymatic Modification: A cascade of modifying enzymes, including N-deacetylase/N-sulfotransferase (NDST), C5-epimerase, and various O-sulfotransferases (OSTs), are introduced to tailor the structure. nih.gov The order of these enzymatic steps is critical and is designed based on the known substrate specificities of the enzymes in the natural heparan sulfate biosynthetic pathway. rsc.orgnih.gov

Cofactor Recycling: A significant challenge in large-scale enzymatic synthesis is the high cost of the sulfo group donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS). To address this, cofactor recycling systems are often implemented. nih.gov

Research has demonstrated that by varying the enzyme-to-substrate ratios of different sulfotransferase isoforms, the composition of the final product can be controlled. For example, increasing the concentration of 2-O-sulfotransferase (2-OST) and 6-O-sulfotransferase (6-OST) leads to a higher proportion of the trisulfated disaccharide (ΔUA2S-GlcNS6S), which corresponds to Heparin Disaccharide I-S. nih.gov One-pot chemoenzymatic processes have successfully produced bioengineered heparin containing up to 86% of this characteristic trisulfated disaccharide. nih.govaiche.org

Table 2: Example of Disaccharide Composition Control in a One-Pot Chemoenzymatic Reaction

| Reaction Condition | ΔUA-GlcNS (%) | ΔUA2S-GlcNS (%) | ΔUA-GlcNS6S (%) | ΔUA2S-GlcNS6S (I-S) (%) |

| Control | 15.1 | 10.5 | 20.3 | 54.1 |

| 2x increase in 2-OST | 11.2 | 14.8 | 15.5 | 58.5 |

| 10x increase in 2-OST | 8.9 | 18.2 | 11.7 | 61.2 |

| 2x increase in 6-OST | 10.8 | 9.8 | 25.1 | 54.3 |

| 10x increase in 6-OST | 7.5 | 8.1 | 29.5 | 54.9 |

| 2x increase in 2-OST & 6-OST | 8.1 | 13.9 | 19.8 | 58.2 |

Data adapted from research on combinatorial chemoenzymatic heparin synthesis. nih.gov ΔUA represents Δ4,5-unsaturated uronic acid, the product of heparin lyase digestion.

To further expand the capabilities of chemoenzymatic synthesis, researchers are actively engineering the enzymes themselves. nih.govmiami.edu While wild-type glycosyltransferases and sulfotransferases are powerful, they may not possess all the desired properties for large-scale, efficient production of non-natural or precisely defined glycan structures. nih.govresearchgate.net

Enzyme engineering efforts focus on:

Altering Substrate Specificity: The strict substrate specificity of enzymes like glycosyltransferases can be a limitation. nih.gov Using techniques such as structure-guided rational design and directed evolution, scientists can create mutant enzymes that accept unnatural donor or acceptor substrates, enabling the synthesis of novel heparin analogues. nih.govmiami.edu

Improving Catalytic Activity and Stability: Engineering can enhance the catalytic efficiency and stability of enzymes under industrial process conditions, which is crucial for cost-effective manufacturing. researchgate.net

Structure-Guided Directed Evolution: This hybrid approach minimizes the screening effort required by focusing mutagenesis on amino acid residues near the substrate-binding sites, which have been identified through crystal structures. nih.govmiami.edu This has proven successful in generating enzyme variants with desired functionalities for carbohydrate synthesis. nih.gov

The ability to engineer these biocatalysts opens the door to producing tailored glycan structures with optimized biological activities, moving beyond what is accessible from natural sources or traditional chemical synthesis alone. nih.govnih.gov

Fundamental Research on Heparin Disaccharide I S in Cellular and Developmental Biology

Mechanistic Contributions to Cell Adhesion and Migration in Model Systems

Heparin-derived disaccharides have been shown to be potent modulators of cell adhesion and migration, particularly in immune cells like T-lymphocytes. nih.govnih.gov Rather than being inert byproducts of enzymatic degradation, these molecules are active participants in a functional biological program. nih.govnih.gov Research indicates that certain heparin and heparan sulfate-derived disaccharides can induce the adhesion of human T cells to the extracellular matrix (ECM) and specifically to fibronectin in a dose-dependent manner. nih.govtau.ac.il

Mechanistically, this induced adhesion appears to involve the activation of β1 integrins. nih.govtau.ac.il Studies using a trisulfated heparin disaccharide (3S-DS), a structural analog of Heparin Disaccharide I-S, demonstrated that the disaccharide on its own can trigger T cell adhesion to fibronectin, a process accompanied by the phosphorylation of Proline-rich tyrosine kinase 2 (Pyk2), a key signaling molecule in integrin-mediated pathways. nih.gov

Interestingly, the role of these disaccharides is context-dependent. While they can induce adhesion directly, they can also inhibit adhesion and migration when cells are subsequently exposed to certain proinflammatory chemokines like MIP-1β (macrophage inflammatory protein 1-beta) or CXCL12. nih.govnih.gov A trisulfated heparin disaccharide was found to inhibit CXCL12-dependent T cell migration both in vitro and in vivo and decrease CXCL12-induced adhesion to fibronectin. nih.gov This inhibitory effect was associated with the attenuation of CXCL12-induced Pyk2 phosphorylation, suggesting a desensitization of the chemokine receptor pathway. nih.gov These findings highlight a sophisticated feedback mechanism where the enzymatic breakdown products of the ECM can fine-tune cellular responses to inflammatory signals. nih.govresearchgate.net

| Model System | Observed Effect | Proposed Mechanism | Reference |

|---|---|---|---|

| Human T cells | Induces adhesion to extracellular matrix (ECM) and fibronectin (FN). | Involves β1 integrin recognition and activation. | nih.govtau.ac.il |

| Human T cells | Induces adhesion to fibronectin (FN). | Accompanied by phosphorylation of Proline-rich tyrosine kinase 2 (Pyk2). | nih.gov |

| Human T cells | Inhibits chemokine (MIP-1β, RANTES)-induced adhesion and migration. | Acts as a modulator, suggesting a feedback mechanism where tissue breakdown products regulate inflammatory cell behavior. | nih.govnih.govresearchgate.net |

| Human T cells | Inhibits CXCL12-dependent migration and adhesion. | Associated with attenuation of CXCL12-induced Pyk2 phosphorylation; desensitization of the CXCR4 receptor. | nih.gov |

Role in Morphogen Gradients and Developmental Patterning Research

The precise patterning of tissues during embryonic development is orchestrated by morphogens, signaling molecules that form concentration gradients and specify different cell fates. researchgate.net Research has firmly established that heparan sulfate (B86663) proteoglycans (HSPGs) are essential regulators of morphogen gradient formation for key developmental signals such as Wingless (Wg), Hedgehog (Hh), Decapentaplegic (Dpp), and Fibroblast Growth Factors (FGFs). researchgate.netnih.govnih.gov

HSPGs, through their long, negatively charged heparan sulfate (HS) chains, interact directly with morphogen molecules. nih.govbiorxiv.org These HS chains are polymers of repeating disaccharide units, and their specific sulfation patterns are paramount in determining the binding affinity and specificity for different morphogens. sigmaaldrich.comnih.gov While research often focuses on the entire proteoglycan, the foundational interaction occurs at the level of these sulfated disaccharides. The structure of Heparin Disaccharide I-S, with its N-sulfo, 2-O-sulfate, and 6-O-sulfate groups, represents a type of building block that confers high-affinity binding capabilities to the HS chain. sigmaaldrich.com

The mechanistic roles of HSPGs in shaping morphogen gradients are multifaceted:

Restricted Diffusion : By binding to morphogens in the extracellular space, HSPGs can slow their diffusion, thereby shaping the concentration gradient and increasing the signaling range. nih.gov This transient binding is crucial for stabilizing long-range gradients. biorxiv.org

Receptor Complex Formation : Cell surface HSPGs act as co-receptors, capturing morphogens and presenting them to their signaling receptors, which enhances signal transduction. biorxiv.org

Protection from Degradation : Binding to HSPGs can protect morphogens from proteolytic degradation in the extracellular environment. biorxiv.org

Studies in various model systems, from Drosophila to vertebrates, have shown that altering the sulfation of HS chains disrupts normal developmental patterning, underscoring the functional importance of the specific chemical structures of the constituent disaccharides. nih.gov For instance, the formation of the Fgf8a gradient in zebrafish embryos is dependent on a mechanism involving diffusion and binding to HSPGs. biorxiv.orgbiologists.com Therefore, while studies may not always use isolated Heparin Disaccharide I-S, the fundamental principles derived from research on HSPG function point directly to the critical role of its constituent, specifically sulfated disaccharide units in establishing the intricate patterns of development.

Glycosaminoglycan Dynamics in Cellular Homeostasis Research

Cellular homeostasis involves a multitude of processes that maintain a stable internal environment. Glycosaminoglycans (GAGs), including heparan sulfate, are key players in this maintenance through their interactions with a vast array of proteins. sigmaaldrich.comnih.gov The synthesis of GAGs is a dynamic process, not based on a template, which results in significant structural heterogeneity. sigmaaldrich.com This variability is not random but is a crucial feature that allows for the fine-tuning of cellular functions.

The balance of GAG composition, or "glycomic interactome," is integral to cellular health. nih.gov Research using analytical techniques to profile GAG-derived disaccharides in biological fluids like human serum has revealed that variations in disaccharide patterns are associated with different physiological and pathological states. nih.gov This suggests that the cellular machinery actively regulates the composition of GAGs, and by extension their disaccharide building blocks, to maintain homeostasis.